molecular formula C10H14F2O4 B577810 Diethyl 2,2-difluoro-4-methylenepentanedioate CAS No. 1307857-46-0

Diethyl 2,2-difluoro-4-methylenepentanedioate

Cat. No.: B577810
CAS No.: 1307857-46-0
M. Wt: 236.215
InChI Key: CEBFZCRCMYROJV-UHFFFAOYSA-N
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Description

Diethyl 2,2-difluoro-4-methylenepentanedioate is a fluorinated organic compound with the molecular formula C₁₀H₁₄F₂O₄ and a molecular weight of 236.21 g/mol . This compound is known for its unique structure, which includes two fluorine atoms and a methylene group attached to a pentanedioate backbone. It is commonly used in various chemical research and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of Diethyl 2,2-difluoro-4-methylenepentanedioate typically involves the reaction of diethyl malonate with difluoromethylene iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluoromethylene intermediate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Diethyl 2,2-difluoro-4-methylenepentanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of fluorinated and non-fluorinated derivatives.

Scientific Research Applications

Diethyl 2,2-difluoro-4-methylenepentanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Diethyl 2,2-difluoro-4-methylenepentanedioate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. The methylene group allows for further functionalization, enabling the formation of a wide range of derivatives. Molecular targets and pathways involved in its reactions depend on the specific context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Diethyl 2,2-difluoro-4-methylenepentanedioate can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of two fluorine atoms and a methylene group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.

Properties

IUPAC Name

diethyl 2,2-difluoro-4-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBFZCRCMYROJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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